2-(benzenesulfonamido)-N-phenylpyrimidine-5-carboxamide
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Overview
Description
2-(Benzenesulfonamido)-N-phenylpyrimidine-5-carboxamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and anticancer properties
Preparation Methods
The synthesis of 2-(benzenesulfonamido)-N-phenylpyrimidine-5-carboxamide typically involves the reaction of benzenesulfonamide with N-phenylpyrimidine-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions often include stirring at room temperature for several hours, followed by purification through recrystallization or chromatography.
Chemical Reactions Analysis
2-(Benzenesulfonamido)-N-phenylpyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
2-(Benzenesulfonamido)-N-phenylpyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Due to its sulfonamide structure, it is investigated for its antibacterial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonamido)-N-phenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thus disrupting cellular processes that depend on this reaction . This inhibition can lead to various therapeutic effects, including the reduction of intraocular pressure in glaucoma and the inhibition of tumor growth in cancer .
Comparison with Similar Compounds
2-(Benzenesulfonamido)-N-phenylpyrimidine-5-carboxamide can be compared with other sulfonamide derivatives such as sulfamethazine and sulfadiazine. While all these compounds share the sulfonamide functional group, they differ in their specific structures and biological activities . For example:
Sulfamethazine: Primarily used as an antibacterial agent in veterinary medicine.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Properties
IUPAC Name |
2-(benzenesulfonamido)-N-phenylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c22-16(20-14-7-3-1-4-8-14)13-11-18-17(19-12-13)21-25(23,24)15-9-5-2-6-10-15/h1-12H,(H,20,22)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKXZVQNMCVKLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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